

An In-depth Technical Guide to Ethyl Trimethylacetate: Synonyms, Identifiers, and Experimental Protocols

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Compound of Interest

Compound Name: *Ethyl trimethylacetate*

Cat. No.: *B1220292*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl trimethylacetate**, a versatile ester with applications in various scientific domains. This document details its chemical identity, provides experimental protocols for its synthesis and analysis, and illustrates relevant workflows.

Core Data: Synonyms and Identifiers

Ethyl trimethylacetate is known by a variety of names and is cataloged under several chemical identification systems. A structured summary of these is provided below for easy reference.

Identifier Type	Identifier	Source
Systematic IUPAC Name	ethyl 2,2-dimethylpropanoate	[1][2]
Common Synonyms	Ethyl pivalate	[1][3]
Ethyl neopentanoate	[1]	
Ethyl 2,2-dimethylpropionate	[1][3]	
2,2-Dimethylpropanoic acid ethyl ester	[1]	
Trimethylacetic acid, ethyl ester	[1]	
CAS Number	3938-95-2	[2]
PubChem CID	19838	[1]
Molecular Formula	C7H14O2	[2]
Molecular Weight	130.18 g/mol	[2]
SMILES	CCOC(=O)C(C)(C)C	[1][2]
InChI	InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3	[1][2]
InChIKey	HHEIMYAXCOIQCJ-UHFFFAOYSA-N	[1][2]
EINECS Number	223-520-1	[1]
Beilstein Registry Number	1747617	[4]
MDL Number	MFCD00009129	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **ethyl trimethylacetate**.

Synthesis of Ethyl Trimethylacetate via Fischer Esterification

This protocol describes the synthesis of **ethyl trimethylacetate** from trimethylacetic acid (pivalic acid) and ethanol using an acid catalyst.

Materials:

- Trimethylacetic acid (pivalic acid)
- Ethanol (absolute)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask, combine 1.0 mole of trimethylacetic acid and 2.0 moles of absolute ethanol.

- Catalyst Addition: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with:
 - 100 mL of cold water
 - 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)
 - 100 mL of brine
- Drying and Solvent Removal:
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the excess ethanol and any remaining volatile impurities using a rotary evaporator.
- Purification (Optional): For higher purity, the crude **ethyl trimethylacetate** can be purified by fractional distillation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of **ethyl trimethylacetate** in a sample matrix.

Materials and Reagents:

- **Ethyl trimethylacetate** standard ($\geq 99\%$ purity)
- Hexane or Ethyl Acetate (GC grade)
- Internal Standard (IS), e.g., Ethyl heptadecanoate
- Sample containing **ethyl trimethylacetate**
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

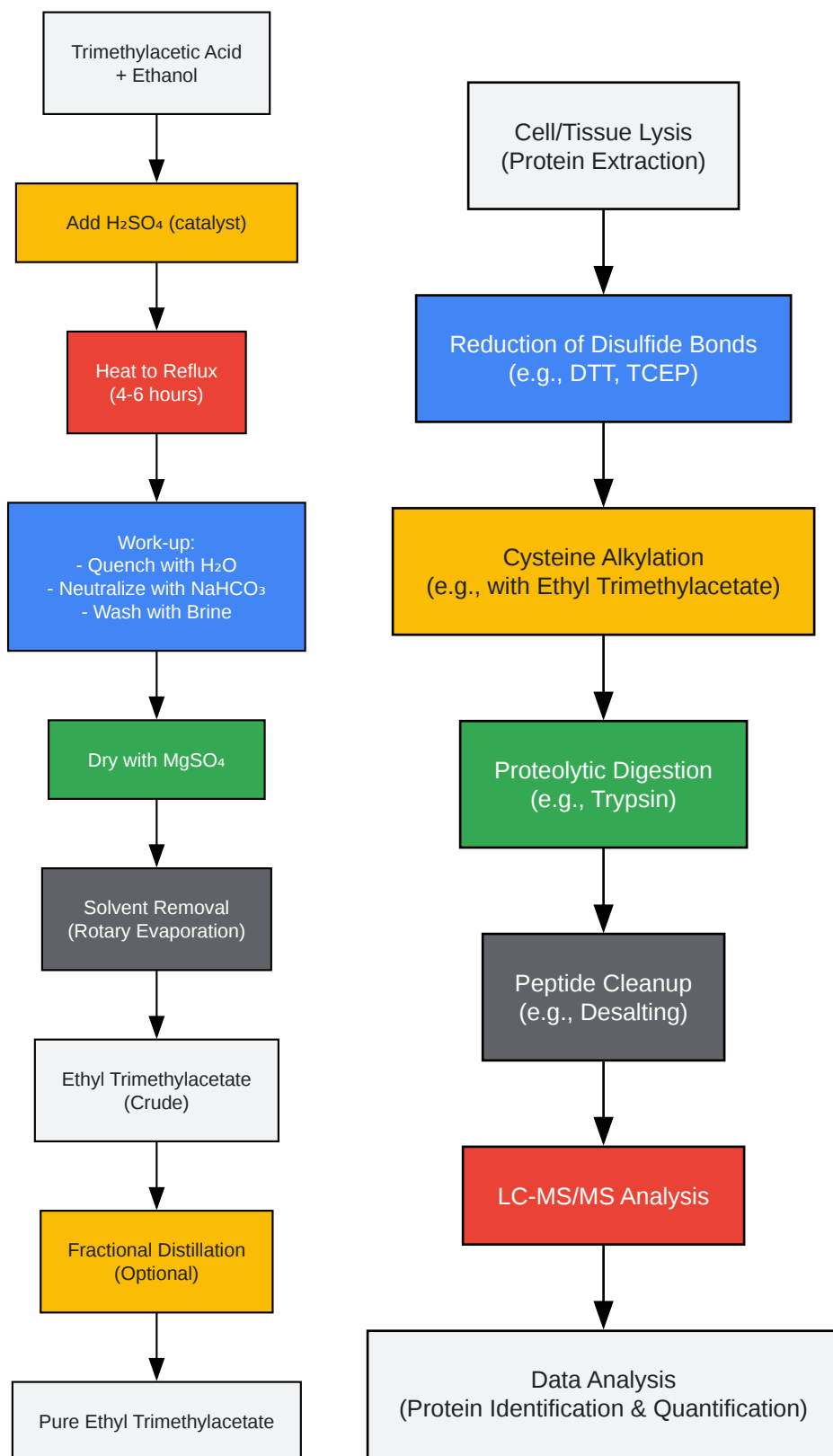
- Standard Preparation:
 - Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ethyl trimethylacetate** standard and dissolve it in 10 mL of hexane in a volumetric flask.
 - Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
 - Internal Standard Spiking: Add the internal standard to each working standard to a final concentration of 10 $\mu\text{g/mL}$.
- Sample Preparation:
 - Liquid-Liquid Extraction (for aqueous samples):
 - To 1 mL of the aqueous sample, add the internal standard.
 - Add 2 mL of hexane and vortex for 2 minutes.
 - Centrifuge to separate the layers.
 - Transfer the upper organic layer to a clean vial.
 - Concentrate the extract under a gentle stream of nitrogen if necessary.

- Reconstitute in a known volume of hexane.
- GC-MS Analysis:
 - Injection: Inject 1 μL of the prepared standard or sample into the GC-MS.
 - GC Conditions (Example):
 - Injector Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Conditions (Example):
 - Ion Source Temperature: 230°C
 - Scan Range: m/z 40-300
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis:
 - Identify the peaks corresponding to **ethyl trimethylacetate** and the internal standard based on their retention times and mass spectra.
 - Construct a calibration curve by plotting the ratio of the peak area of **ethyl trimethylacetate** to the peak area of the internal standard against the concentration of the working standards.
 - Determine the concentration of **ethyl trimethylacetate** in the samples by using the calibration curve.

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the Fischer esterification synthesis of **ethyl trimethylacetate**.



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